molecular formula C10H11N3O B14152427 1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine CAS No. 944897-74-9

1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine

Cat. No.: B14152427
CAS No.: 944897-74-9
M. Wt: 189.21 g/mol
InChI Key: SBMFZABAGWXGLD-UHFFFAOYSA-N
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Description

1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound’s structure also includes a methylphenyl group attached to the oxadiazole ring, making it a derivative of oxadiazole.

Preparation Methods

The synthesis of 1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine typically involves the reaction of p-toluic hydrazide with glycine via a polyphosphoric acid condensation route. This method is known for its high yield and efficiency . The reaction conditions generally include heating the reactants in the presence of polyphosphoric acid, which acts as a dehydrating agent, facilitating the formation of the oxadiazole ring.

Chemical Reactions Analysis

1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methyl group, converting it to a carboxylic acid group.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the oxadiazole ring to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group results in the formation of a carboxylic acid derivative, while reduction of the oxadiazole ring leads to the formation of amine derivatives .

Scientific Research Applications

1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is not fully understood. it is believed that the compound exerts its effects by interacting with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to specific receptors or enzymes, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxadiazole derivatives.

Properties

CAS No.

944897-74-9

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine

InChI

InChI=1S/C10H11N3O/c1-7-3-2-4-8(5-7)10-13-12-9(6-11)14-10/h2-5H,6,11H2,1H3

InChI Key

SBMFZABAGWXGLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)CN

Origin of Product

United States

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